

4-Chloro-6-methylthieno[2,3-d]pyrimidine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-6-methylthieno[2,3-d]pyrimidine

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An In-depth Technical Guide to the Molecular Weight of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**

Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry. The central focus of this document is its molecular weight—from theoretical calculation to experimental verification. We delve into the critical role of mass spectrometry in confirming the compound's identity, with a detailed exploration of the characteristic isotopic patterns generated by the chlorine atom. Furthermore, this guide contextualizes the importance of molecular weight as a key physicochemical parameter within the framework of modern drug discovery and development, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system recognized as a privileged scaffold in medicinal chemistry.^{[1][2]} Its structural resemblance to purine bases, such as adenine, allows it to interact with a wide array of biological targets.^{[1][2]} Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including the development of anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.^{[1][2]}

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a key intermediate in the synthesis of these more complex derivatives.^{[3][4][5]} The chlorine atom at the 4-position serves as a versatile chemical handle, enabling nucleophilic substitution reactions to introduce diverse functional groups and modulate the biological activity of the final compounds. Accurate characterization of this starting material is paramount for the integrity and success of any synthetic campaign. The foundational step in this characterization is the precise determination of its molecular weight.

Core Physicochemical Properties and Molecular Weight

The identity of a chemical compound is defined by its structure and corresponding physicochemical properties. For **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, the most fundamental of these is its molecular weight.

Theoretical Molecular Weight

Molecular weight is calculated as the sum of the atomic masses of all constituent atoms in a molecule.^[6] The molecular formula for **4-Chloro-6-methylthieno[2,3-d]pyrimidine** is $C_7H_5ClN_2S$.

Based on the atomic weights of the most common isotopes of its constituent elements (Carbon ≈ 12.011 , Hydrogen ≈ 1.008 , Chlorine ≈ 35.453 , Nitrogen ≈ 14.007 , Sulfur ≈ 32.06), the average molecular weight is determined.

Property	Value	Source
Molecular Formula	$C_7H_5ClN_2S$	Santa Cruz Biotechnology ^[7]
Average Molecular Weight	184.65 g/mol	Santa Cruz Biotechnology ^[7]
CAS Number	106691-21-8	Santa Cruz Biotechnology ^[7]
Physical Form	Solid	N/A
Melting Point	88-91°C	ChemicalBook ^[8]

While the average molecular weight is useful for stoichiometric calculations in the laboratory, high-resolution mass spectrometry measures the monoisotopic mass, which is the sum of the

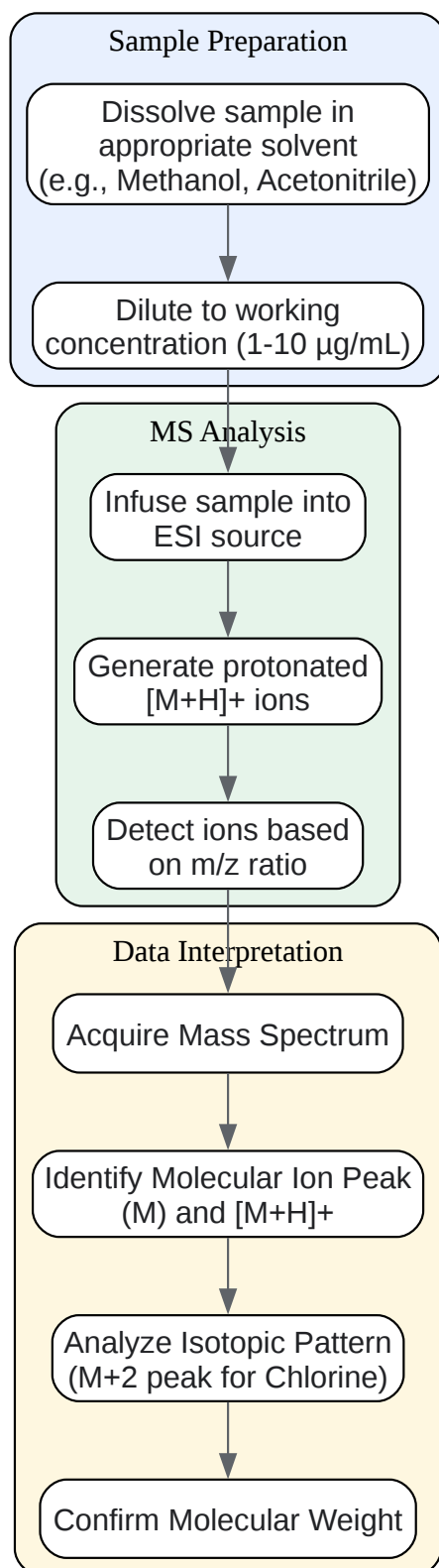
masses of the most abundant naturally occurring stable isotope of each atom.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the definitive analytical technique for determining the molecular weight of small molecules, providing a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.^[6]

Workflow for Molecular Weight Determination

The process of verifying the molecular weight of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** follows a systematic and self-validating workflow.



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Caption: Experimental workflow for MS-based molecular weight confirmation.

Detailed Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** using positive ion mode ESI-MS. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

Materials:

- **4-Chloro-6-methylthieno[2,3-d]pyrimidine** sample
- HPLC-grade methanol or acetonitrile
- 0.1% Formic acid solution (optional, to aid protonation)
- Calibrated Mass Spectrometer with ESI source

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the compound at 1 mg/mL in methanol.
 - Perform a serial dilution to create a working solution of approximately 5 µg/mL in 50:50 methanol:water (with 0.1% formic acid).
- Instrument Setup:
 - Set the mass spectrometer to positive ion detection mode.
 - Set the mass range to scan from m/z 50 to 500 to ensure coverage of the expected ion.
 - Optimize ESI source parameters: drying gas flow (e.g., 11 L/min), nebulizer pressure (e.g., 35 psi), and capillary voltage (e.g., 3.2 kV).^[9]
- Data Acquisition:
 - Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

- Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule, $[M+H]^+$. For a molecular weight of 184.65, this peak will appear at approximately m/z 185.
 - Crucially, identify the associated isotopic peaks as detailed in the next section.

The Chlorine Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Natural chlorine consists of two stable isotopes: ^{35}Cl (approximately 75% abundance) and ^{37}Cl (approximately 25% abundance).^[10]

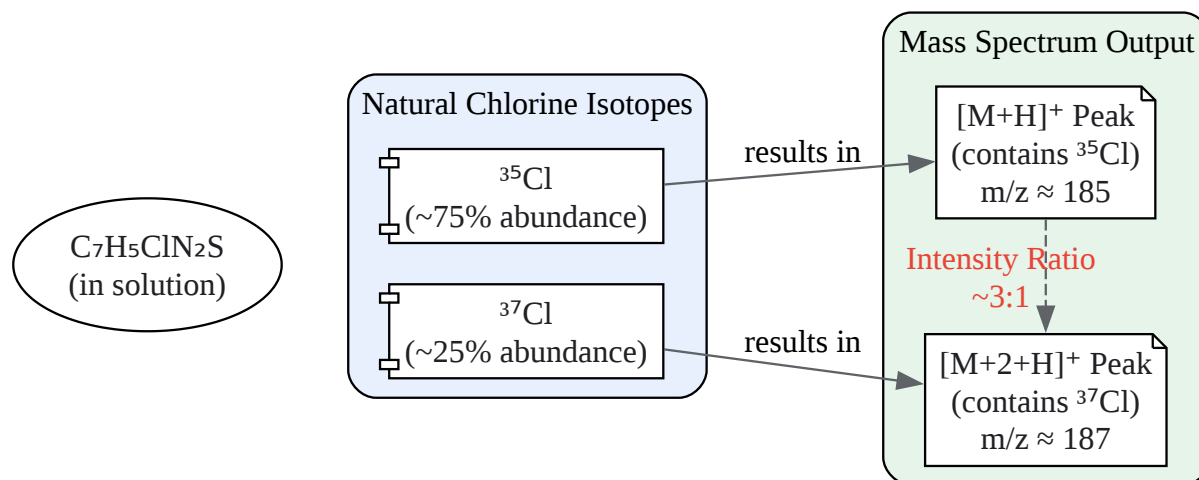
This natural distribution gives rise to two prominent peaks in the mass spectrum for the molecular ion, separated by 2 m/z units:

- M Peak: The peak corresponding to the molecule containing the ^{35}Cl isotope.
- M+2 Peak: The peak corresponding to the molecule containing the ^{37}Cl isotope.

The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of the isotopes.^{[10][11]} For **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, the expected protonated ions would be:

- $[\text{C}_7\text{H}_5^{35}\text{ClN}_2\text{S} + \text{H}]^+$ at $m/z \approx 185$
- $[\text{C}_7\text{H}_5^{37}\text{ClN}_2\text{S} + \text{H}]^+$ at $m/z \approx 187$

Observing this characteristic 3:1 intensity ratio for peaks at m/z 185 and 187 provides unequivocal evidence for the presence of a single chlorine atom and serves as a powerful validation of the compound's identity, beyond just the molecular weight itself.



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Caption: Relationship between chlorine isotopes and the resulting MS peaks.

Relevance in Drug Discovery

The molecular weight of a compound like **4-Chloro-6-methylthieno[2,3-d]pyrimidine** is not merely a descriptive statistic; it is a critical parameter in drug design and development. It is one of the core components of heuristic guidelines like Lipinski's Rule of Five, which predict the "drug-likeness" of a molecule and its potential for oral bioavailability.

Lipinski's Rule of Five Parameters:

- Molecular Weight ≤ 500 g/mol : Lower molecular weight molecules are generally more readily absorbed and distributed. At 184.65 g/mol, this compound and its subsequent derivatives are well within this limit.
- $\text{LogP} \leq 5$: A measure of lipophilicity.
- Hydrogen Bond Donors ≤ 5
- Hydrogen Bond Acceptors ≤ 10

As a starting fragment, the low molecular weight of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** provides medicinal chemists with ample "headroom" to add functionality and increase potency while remaining within the desired physicochemical property space for developing orally bioavailable drugs.

Conclusion

The molecular weight of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** is 184.65 g/mol. This fundamental property is the cornerstone of its chemical identity. This guide has detailed the process for its verification, moving from theoretical calculation to robust experimental confirmation via mass spectrometry. The authoritative validation of this compound's structure is achieved by observing not only the correct mass-to-charge ratio for the molecular ion but also the signature 3:1 isotopic pattern characteristic of a monochlorinated species. For scientists in drug discovery, understanding and confirming this core parameter is the first critical step in leveraging the thieno[2,3-d]pyrimidine scaffold to build the next generation of therapeutics.

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